

Comparative Toxicology of Swep and its Metabolites: A Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of the herbicide **Swep** and its primary metabolite, 3,4-dichloroaniline (3,4-DCA). The information is intended to support research and development activities by offering a concise summary of their toxicological profiles, supported by experimental data and methodologies.

Quantitative Toxicological Data

The acute toxicity of **Swep** and its metabolite, 3,4-DCA, has been evaluated in various species. The following tables summarize the available quantitative data, providing a basis for comparison of their relative toxicities.



Compound	Test Species	Route of Exposure	Toxicity Value	Reference
Swep	Rat	Oral	LD50: 522 mg/kg	[1]
Swep	Carp	Water	LC50 (48h): >2.6 mg/L	[1]
3,4-DCA	Rat	Oral	LD50: 300 - 360 mg/kg	
3,4-DCA	Oncorhynchus mykiss (Rainbow Trout)	Water	96h LC50: 1800 - 9000 μg/L	[2]
3,4-DCA	Daphnia magna	Water	48h EC50: 100 - 519 μg/L	[2][3]
3,4-DCA	Moina australiensis	Water	48h EC50: 236 μg/L	[2]
3,4-DCA	Gammarus pulex	Water	48h EC50: 17,400 μg/L	[2]
3,4-DCA	Algae (various species)	Water	48-96h EC50: 2200 - 6800 μg/L	[2]
3,4-DCA	Marine Fish (various species)	Water	48-96h LC50: 2400 - 8500 μg/L	[2]
3,4-DCA	Marine Crustaceans (various species)	Water	96h LC50: 1220 - 6020 μg/L	[2]
3,4-DCA	Mytilus edulis (Marine Mollusc)	Water	96h LC50: 9500 μg/L	[2]

Chronic Toxicity Data (No Observed Effect Concentration - NOEC)



Compound	Test Species	Duration	Endpoint	Toxicity Value	Reference
3,4-DCA	Oncorhynchu s mykiss	18 days	Mortality	20 μg/L	[2]
3,4-DCA	Daphnia magna	15-21 days	Reproduction	5 - 10 μg/L	[2][3]
3,4-DCA	Gammarus pulex	25 days	Growth	80 μg/L	[2]
3,4-DCA	Chironomus riparius	12 days	Growth	760 μg/L	[2]

Experimental Protocols

The toxicological data presented in this guide are primarily generated following standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols relevant to the data provided.

Acute Oral Toxicity (based on OECD Guideline 401/420/423/425)

- Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex are used. Animals are acclimatized to laboratory conditions before testing.
- Administration of Substance: The test substance is administered orally by gavage in a single dose. The dose is calculated based on the body weight of the animal.
- Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.
- Endpoint: The primary endpoint is the LD50, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals. Gross necropsy of all animals is performed at the end of the study.





Fish, Acute Toxicity Test (based on OECD Guideline 203)

- Test Species: A variety of fish species can be used, with rainbow trout (Oncorhynchus mykiss) and zebrafish (Danio rerio) being common choices.
- Test Conditions: Fish are exposed to the test substance in water for a 96-hour period under controlled conditions of temperature, light, and pH.
- Concentrations: A range of concentrations of the test substance are used, along with a control group.
- Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.
- Endpoint: The main endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.

Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)

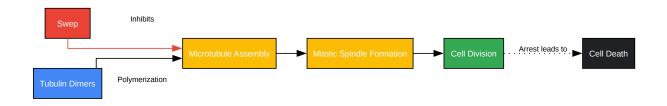
- Test Organism: Daphnia magna or a similar cladoceran species is used.
- Test Conditions: Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.
- Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
- Endpoint: The EC50 is determined, which is the concentration of the substance that causes immobilization in 50% of the daphnids.

Signaling Pathways and Mechanisms of Toxicity Swep: Inhibition of Cell Division

Swep is known to be an inhibitor of cell division in plants.[1] Its primary mechanism of action involves the disruption of microtubule assembly. Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division. By



interfering with microtubule polymerization, **Swep** prevents proper chromosome segregation, leading to an arrest of the cell cycle and ultimately, cell death.



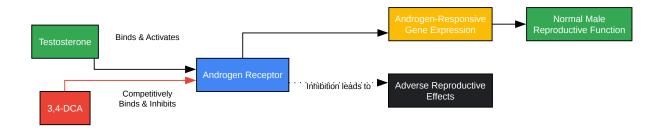
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Caption: Mechanism of **Swep**-induced inhibition of cell division.

3,4-Dichloroaniline (3,4-DCA): Endocrine Disruption and Testicular Toxicity

The primary metabolite of **Swep**, 3,4-DCA, exhibits a different toxicological profile, primarily characterized by endocrine disruption.

Androgen Receptor Antagonism: 3,4-DCA has been shown to act as an antagonist to the androgen receptor.[4] It competes with endogenous androgens, such as testosterone, for binding to the receptor. This competitive inhibition prevents the normal activation of androgen-responsive genes, which can lead to adverse effects on male reproductive development and function.

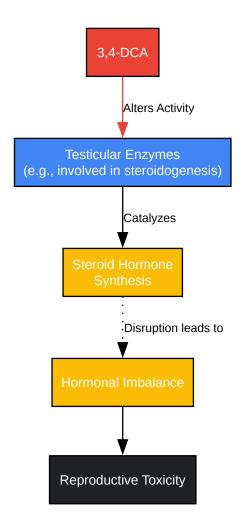


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Caption: 3,4-DCA antagonism of the androgen receptor.

Disruption of Steroidogenesis: In addition to its effects on the androgen receptor, 3,4-DCA has been observed to affect testicular enzymes, suggesting a disruption of steroidogenesis, the metabolic pathway for the synthesis of steroid hormones.[5] This can further contribute to its reproductive toxicity.



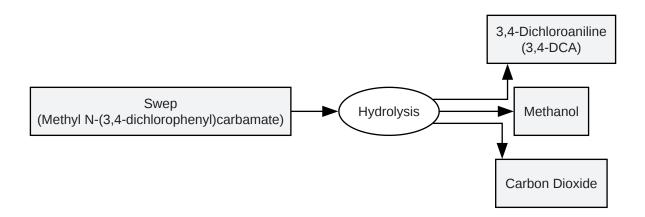
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Caption: Disruption of steroidogenesis by 3,4-DCA.

Metabolic Pathway of Swep

Swep undergoes metabolic transformation in the environment and in organisms, with the primary pathway involving the hydrolysis of the carbamate linkage to yield 3,4-dichloroaniline (3,4-DCA) and other byproducts.





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Caption: Metabolic breakdown of Swep to 3,4-DCA.

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